molecular formula C19H26N2O B12624666 1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine CAS No. 918481-91-1

1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine

Cat. No.: B12624666
CAS No.: 918481-91-1
M. Wt: 298.4 g/mol
InChI Key: FLHGIOWHFIDOMY-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a naphthalen-2-ylmethyl group and a 2-ethoxyethyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine typically involves the reaction of naphthalen-2-ylmethyl chloride with 1-(2-ethoxyethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-ylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthalen-2-ylmethyl ketones or alcohols.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its piperazine core.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The naphthalen-2-ylmethyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine
  • 1-(2-Ethoxyethyl)-4-[(phenyl)methyl]piperazine
  • 1-(2-Ethoxyethyl)-4-[(naphthalen-1-yl)methyl]piperazine

Uniqueness

1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine is unique due to the specific combination of the 2-ethoxyethyl and naphthalen-2-ylmethyl groups. This combination imparts distinct physicochemical properties and biological activities to the compound, making it a valuable candidate for various research and industrial applications.

Properties

CAS No.

918481-91-1

Molecular Formula

C19H26N2O

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2-ethoxyethyl)-4-(naphthalen-2-ylmethyl)piperazine

InChI

InChI=1S/C19H26N2O/c1-2-22-14-13-20-9-11-21(12-10-20)16-17-7-8-18-5-3-4-6-19(18)15-17/h3-8,15H,2,9-14,16H2,1H3

InChI Key

FLHGIOWHFIDOMY-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1CCN(CC1)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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